molecular formula C12H16ClNO B5553311 4-chloro-N-(pentan-3-yl)benzamide

4-chloro-N-(pentan-3-yl)benzamide

Cat. No.: B5553311
M. Wt: 225.71 g/mol
InChI Key: AZBLMJYMFNCMBU-UHFFFAOYSA-N
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Description

4-Chloro-N-(pentan-3-yl)benzamide is a benzamide derivative featuring a pentan-3-yl amine substituent attached to a 4-chlorobenzoyl group. Benzamides are widely studied for their structural versatility, enabling applications in pharmaceuticals, agrochemicals, and catalysis. The pentan-3-yl group introduces an aliphatic chain, which may enhance lipophilicity compared to aromatic or polar substituents, influencing solubility and bioavailability.

Properties

IUPAC Name

4-chloro-N-pentan-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-11(4-2)14-12(15)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBLMJYMFNCMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-(pentan-3-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

4-chloro-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

  • Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
  • Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
  • Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).

Major Products Formed:

Scientific Research Applications

4-chloro-N-(pentan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-Chloro-N-(pentan-3-yl)benzamide and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Lipophilicity/Solubility Trends
This compound C₁₂H₁₆ClNO 237.72 Aliphatic pentan-3-yl chain High lipophilicity
HS-152 C₂₀H₂₂ClN₃O₃ 400.86 Piperazine-carbonylphenyl group Moderate solubility (polar moiety)
Indapamide C₁₆H₁₆ClN₃O₃S 365.83 Sulfonamide, indole Moderate solubility (ionizable S=O)
4-Chloro-N-(piperidin-3-yl)benzamide C₁₂H₁₅ClN₂O 238.72 Piperidine ring Enhanced solubility (basic amine)
Zarilamid C₁₁H₁₁ClN₂O₂ 238.67 Cyanoethoxymethyl High hydrophilicity (polar CN, O)
L1 Ligand C₁₆H₁₃ClFN₂OS 341.81 3-Fluorobenzyl, thiourea Low solubility (aromatic)

Key Observations:

  • Aliphatic vs. Aromatic Substituents: The pentan-3-yl group in the target compound increases lipophilicity compared to aromatic substituents (e.g., L1’s fluorobenzyl group ). This may enhance membrane permeability but reduce aqueous solubility.
  • Polar Functional Groups: Piperidine () and piperazine (HS-152, ) introduce basicity or polarity, improving solubility. Sulfonamide in Indapamide adds ionizable character, favoring pharmaceutical formulation.

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